molecular formula H3NO<br>H3NO<br>NH2OH B7768891 Hydroxylamine CAS No. 7803-49-08

Hydroxylamine

Cat. No.: B7768891
CAS No.: 7803-49-08
M. Wt: 33.030 g/mol
InChI Key: AVXURJPOCDRRFD-UHFFFAOYSA-N
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Description

Hydroxylamine, also known as hydroxyammonia, is an inorganic compound with the chemical formula NH₂OH. It typically appears as a white, hygroscopic crystalline solid but is often used in aqueous solution due to its instability in pure form. This compound is a versatile compound with significant applications in various industrial processes, particularly in the production of Nylon-6 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxylamine
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InChI

InChI=1S/H3NO/c1-2/h2H,1H2
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InChI Key

AVXURJPOCDRRFD-UHFFFAOYSA-N
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Canonical SMILES

NO
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Molecular Formula

H3NO, Array, NH2OH
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DSSTOX Substance ID

DTXSID7041043
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Molecular Weight

33.030 g/mol
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Physical Description

Hydroxylamine is an odorless white crystalline solid. Sinks and mixes with water. (USCG, 1999), Liquid, Highly hygroscopic white solid; Unstable; Quickly decomposed at room temperature (especially by atmospheric moisture and carbon dioxide); mp = 33 deg C; [Merck Index], Solid, VERY HYGROSCOPIC WHITE NEEDLES OR FLAKES.
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Boiling Point

133.7 °F 22 mm 158 °F 60 mm (USCG, 1999), 70 °C at 60 mm Hg
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Flash Point

265 °F (USCG, 1999), [ICSC] 265 °F, explodes at 129 °C
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Solubility

Very sol in water, liq ammonia, methanol; sparingly sol in ether, benzene, carbon disulfide, chloroform, Soluble in alcohol, acids, and cold water, Solubility in water at 20 °C: freely soluble
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Density

1.227 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.227, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 1.1
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Vapor Pressure

9.75 [mmHg], 53 mm Hg at 32 °C, Vapor pressure, kPa at 47 °C: 1.3
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Color/Form

Colorless cyrstals, Large white flakes or white needles

CAS No.

7803-49-8, 13408-29-2, 7803-49-08
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Melting Point

91.49 °F (USCG, 1999), 33 °C
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Preparation Methods

Raschig Process

The Raschig process, first developed in 1887, remains the most widely used industrial method for hydroxylamine synthesis. It involves the reduction of ammonium nitrite (NH₄NO₂) with sulfur dioxide (SO₂) in an aqueous medium, followed by hydrolysis to yield this compound sulfate ((NH₃OH)₂SO₄). The reaction proceeds in three stages:

  • Sulfonation :

    NH4NO2+2SO2+NH3+H2O2NH4++N(OH)(OSO2)22\text{NH}_4\text{NO}_2 + 2\text{SO}_2 + \text{NH}_3 + \text{H}_2\text{O} \rightarrow 2\text{NH}_4^+ + \text{N(OH)(OSO}_2\text{)}_2^{2-}

    Sulfur dioxide reduces ammonium nitrite at 0–5°C and pH 2–4.5 to form hydroxylamido-N,N-disulfonate.

  • Hydrolysis :

    N(OH)(OSO2)22+H2ONH(OH)(OSO2)+HSO4\text{N(OH)(OSO}_2\text{)}_2^{2-} + \text{H}_2\text{O} \rightarrow \text{NH(OH)(OSO}_2\text{)}^{-} + \text{HSO}_4^-

    Disulfonate intermediates hydrolyze at 100°C over several hours to produce this compound sulfate.

  • Neutralization :

    2NH(OH)(OSO2)+2H2O(NH3OH)2SO4+SO422\text{NH(OH)(OSO}_2\text{)}^{-} + 2\text{H}_2\text{O} \rightarrow (\text{NH}_3\text{OH})_2\text{SO}_4 + \text{SO}_4^{2-}

    The final solution contains ~70 g/L this compound and generates 1.8 kg of ammonium sulfate per kg of caprolactam produced.

Key Parameters :

  • Temperature: 0–100°C

  • Yield: 90% based on nitrite input

  • Byproducts: Ammonium sulfate (major), residual sulfites

Oximation Method (Sodium Nitrite Synthesis)

This method synthesizes this compound hydrochloride (NH₂OH·HCl) via acetone oxime intermediates. Sodium nitrite (NaNO₂) reacts with sodium metabisulfite (Na₂S₂O₅) in sulfuric acid, followed by acetone addition to form acetone oxime (C₃H₆NOH), which is then hydrolyzed:

NaNO2+Na2S2O5+H2SO4IntermediateAcetoneC3H6NOH\text{NaNO}2 + \text{Na}2\text{S}2\text{O}5 + \text{H}2\text{SO}4 \rightarrow \text{Intermediate} \xrightarrow{\text{Acetone}} \text{C}3\text{H}6\text{NOH}
C3H6NOH+HClNH2OH\cdotpHCl+C3H6O\text{C}3\text{H}6\text{NOH} + \text{HCl} \rightarrow \text{NH}2\text{OH·HCl} + \text{C}3\text{H}_6\text{O}

Operational Details :

  • Reactants: NaNO₂ (1,970 kg/t), Na₂S₂O₅ (5,418 kg/t), acetone (1,175 kg/t)

  • Conditions: 55–60°C, 12-hour reaction

  • Product Purity: ≥98.5% for industrial-grade NH₂OH·HCl

Nitromethane Hydrochloride Method

Nitromethane (CH₃NO₂) reacts with hydrochloric acid and water under reflux to yield this compound hydrochloride:

CH3NO2+3HCl+H2ONH2OH\cdotpHCl+CH3Cl+HNO2\text{CH}3\text{NO}2 + 3\text{HCl} + \text{H}2\text{O} \rightarrow \text{NH}2\text{OH·HCl} + \text{CH}3\text{Cl} + \text{HNO}2

Process Characteristics :

  • Reactants: Nitromethane (1,200 kg/t), 30% HCl (1,500 kg/t)

  • Yield: 85–90% after recrystallization in ethanol

  • Limitations: Generates toxic methyl chloride and nitrous acid byproducts

Electrochemical Reduction Approaches

Ketone-Mediated Nitrate Electroreduction

A 2024 study demonstrated a copper-based catalyst derived from metal-organic frameworks (MOFs) for nitrate (NO₃⁻) electroreduction to this compound, using cyclopentanone (CP) to stabilize NH₂OH as cyclopentanone oxime (CP-O):

NO3+6H++4eNH2OH+H2O\text{NO}3^- + 6\text{H}^+ + 4\text{e}^- \rightarrow \text{NH}2\text{OH} + \text{H}2\text{O}
NH2OH+C5H8OC5H9NO(CP-O)\text{NH}2\text{OH} + \text{C}5\text{H}8\text{O} \rightarrow \text{C}5\text{H}9\text{NO} \, (\text{CP-O})

Performance Metrics :

  • Faradaic Efficiency: 47.8%

  • Formation Rate: 34.9 mg h⁻¹ cm⁻²

  • This compound Recovery: 96.1 mmol/L after CP-O hydrolysis

Plasma-Electrochemical Cascade Pathway

A plasma-electrochemical system (PECP) converts atmospheric nitrogen and water into this compound via nitric acid (HNO₃) intermediates:

  • Plasma Step :

    N2+O2+H2OPlasmaHNO3(120.1mM)\text{N}_2 + \text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{Plasma}} \text{HNO}_3 \, (120.1 \, \text{mM})
  • Electroreduction :

    HNO3+6H++6eNH2OH+2H2O\text{HNO}_3 + 6\text{H}^+ + 6\text{e}^- \rightarrow \text{NH}_2\text{OH} + 2\text{H}_2\text{O}

Advantages :

  • Ambient temperature and pressure

  • Yield: 713.1 μmol cm⁻² h⁻¹

  • Selectivity: 95.8% for NH₂OH

Catalytic Reduction Processes

BASF Process (Platinum Catalyst)

The BASF method reduces nitric oxide (NO) with hydrogen over a platinum catalyst suspended in dilute sulfuric acid:

2NO+3H2NH2OH+H2O2\text{NO} + 3\text{H}2 \rightarrow \text{NH}2\text{OH} + \text{H}_2\text{O}

Optimization :

  • Pressure: 4–5 MPa

  • Temperature: 50–60°C

  • Yield: 90% based on NO input

Inventa Process (Palladium Catalyst)

Similar to BASF but uses palladium catalysts, enhancing NH₂OH selectivity by suppressing ammonia formation:

NO+H2NH2OH\text{NO} + \text{H}2 \rightarrow \text{NH}2\text{OH}

Key Features :

  • Byproduct Reduction: 0.8 kg (NH₄)₂SO₄ per kg caprolactam

  • This compound Concentration: 115 g/L

Purification and Stabilization Techniques

Alkali Metal Alcoholate Reaction

US Patent 3,145,082 describes reacting this compound hydrochloride with sodium butoxide in butanol to precipitate NaCl, followed by crystallization:

NH2OH\cdotpHCl+NaORNH2OH+NaCl+ROH\text{NH}2\text{OH·HCl} + \text{NaOR} \rightarrow \text{NH}2\text{OH} + \text{NaCl} + \text{ROH}

Stabilization : Adding 0.15–1.0 wt% chelating agents (e.g., EDTA) prevents decomposition during storage.

Base Treatment and Crystallization

US Patent 7,396,519 achieves high-purity NH₂OH (≥99.9%) by treating hydroxylammonium salts with ammonia, followed by solvent extraction and cooling crystallization:

NH3OH+X+NH3NH2OH+NH4X\text{NH}3\text{OH}^+ \text{X}^- + \text{NH}3 \rightarrow \text{NH}2\text{OH} + \text{NH}4\text{X}

Outcomes :

  • Metal Impurities: <10 ppb

  • Storage Stability: >6 months at 25°C

Comparative Analysis of this compound Synthesis Methods

MethodReactants/CatalystsConditionsYield/OutputByproductsSources
Raschig ProcessNH₄NO₂, SO₂0–100°C, pH 2–4.570 g/L NH₂OH(NH₄)₂SO₄
Oximation MethodNaNO₂, Na₂S₂O₅, Acetone55–60°C, 12 h≥98.5% NH₂OH·HClNa₂SO₄, Acetone
Ketone-Mediated ElectroCu-MOF, NO₃⁻, Cyclopentanone−1.0 V vs RHE34.9 mg h⁻¹ cm⁻²H₂O
Plasma-ElectrochemicalN₂, H₂OAmbient, 25°C713.1 μmol cm⁻² h⁻¹O₂, H₂
BASF ProcessNO, H₂, Pt/C50–60°C, 4–5 MPa90% NH₂OHNH₃ (trace)

Chemical Reactions Analysis

Fundamental Organic and Inorganic Reactions

Hydroxylamine participates in several core reactions that underpin its industrial and laboratory applications:

a. Oxime Formation
Reacts with aldehydes/ketones to form oximes, aiding in purification:
R2C=O+NH2OHR2C=NOH+H2OR_2C=O + NH_2OH \rightarrow R_2C=N-OH + H_2O
Oximes precipitate and regenerate the parent carbonyl compound upon acid hydrolysis .

b. Sulfonation
Reacts with chlorosulfonic acid to produce this compound-O-sulfonic acid, a nitrating agent:
HOS(=O)2Cl+NH2OHNH2OS(=O)2OH+HClHO−S(=O)_2−Cl + NH_2OH \rightarrow NH_2−O−S(=O)_2−OH + HCl
This intermediate isomerizes to amine oxides (e.g., H₃N⁺−O⁻) .

c. Alkylation
Acts as a nucleophile in alkylation reactions, forming N-alkylhydroxylamines:
RX+NH2OHRNHOH+HXR−X + NH_2OH \rightarrow R−NH−OH + HX
Common in pharmaceutical and polymer synthesis .

Decomposition and Redox Behavior

This compound exhibits complex decomposition pathways influenced by conditions:

a. Thermal Decomposition
Above 40°C, it decomposes exothermically:
3 NH2OHN2+NH3+3 H2O3\ NH_2OH \rightarrow N_2 + NH_3 + 3\ H_2O
In air, combustion dominates:
4 NH2OH+O22 N2+6 H2O4\ NH_2OH + O_2 \rightarrow 2\ N_2 + 6\ H_2O
Concentrated solutions (>80%) are explosively unstable .

b. Reaction with Hydrogen
Quantum chemical studies reveal rapid H-atom addition on icy surfaces (e.g., interstellar grains):
NH2OH+HHNOH+H2NH_2OH + H \rightarrow HNOH + H_2
Followed by further H-addition to form NH₃ and OH radicals .

Coordination Chemistry with Metal Porphyrins

This compound engages in redox-driven reactions with metalloporphyrins:

Metal PorphyrinReactivityRate Constant (M⁻¹s⁻¹)Product
Mn(TPP)ClReductive nitrosylation6.2±0.9)×1026.2 \pm 0.9) \times 10^{-2}Mn(TPP)NO
Fe(TPP)ClFast electron transferNot quantifiedFe(TPP)NO
Cr(TPP)Cl/Co(TPP)No reaction
  • Mechanism : Electron transfer from NH₂OH to the metal center generates nitrosyl complexes (M-NO) .

  • Selectivity : Reactivity correlates with porphyrin redox potentials (Fe³⁺/Mn³⁺ > Cr³⁺/Co²⁺) .

Biochemical and Environmental Relevance

  • Nitrification : NH₂OH is an intermediate in bacterial ammonia oxidation:
    NH3AMONH2OHHAONO2NH_3 \xrightarrow{\text{AMO}} NH_2OH \xrightarrow{\text{HAO}} NO_2^-

  • Enzyme Inhibition : Binds heme enzymes (e.g., cytochrome P460), disrupting oxygen evolution in photosynthesis .

Scientific Research Applications

Chemical Synthesis

Hydroxylamine is primarily recognized for its role as a reducing agent in organic and inorganic reactions. It is instrumental in the conversion of ketones to oximes, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, an alternative industrial synthesis of paracetamol utilizes this compound for this purpose .

Table 1: Key Reactions Involving this compound

Reaction TypeSubstrate TypeProduct TypeReference
Ketone OximationKetonesOximes
N-O Bond FormationVarious substratesN-hydroxylamines
ReductionAldehydes/KetonesAlcohols

2.1. Mutagenesis

This compound has been utilized in molecular biology to induce mutations in DNA. It acts as a nucleobase amine-hydroxylating agent, primarily hydroxylating cytidine residues, which can lead to C:G to T:A transitions. This specificity makes it a valuable tool for genetic studies, despite being largely surpassed by more potent mutagens .

2.2. Drug Development

Recent studies have indicated that hydroxylamines can serve as bioisosteres in drug discovery, enhancing the properties of lead compounds. For example, trisubstituted hydroxylamines have shown promising results in developing inhibitors for EGFR mutations associated with non-small cell lung cancer (NSCLC), demonstrating significant anticancer activity .

Table 2: this compound-Based Drug Candidates

Compound NameTargetActivityReference
Trisubstituted HydroxylaminesEGFR mutationsIC50 = 7.2 nM
N-hydroxylamine derivativesAntibacterial agentsEffective against drug-resistant strains

3.1. Semiconductor Industry

In semiconductor manufacturing, this compound is used as a photoresist stripper , which removes photoresist layers after lithography processes. Its effectiveness is attributed to its reducing properties that help clean surfaces without damaging the underlying materials .

3.2. Analytical Chemistry

This compound is also employed in analytical chemistry for characterizing post-translational modifications on proteins. It selectively reacts with certain amino acid residues, allowing researchers to study protein modifications and interactions more effectively .

Table 3: Industrial Uses of this compound

IndustryApplicationDescriptionReference
SemiconductorPhotoresist strippingRemoves photoresist after lithography
Analytical ChemistryProtein characterizationReacts with specific amino acids for analysis

Environmental and Safety Considerations

While this compound has numerous applications, it is essential to consider its safety profile and environmental impact. This compound can be hazardous; therefore, proper handling and disposal protocols are necessary to mitigate risks associated with its use.

Mechanism of Action

Hydroxylamine can be compared with other similar compounds, such as:

Comparison with Similar Compounds

  • Ammonia (NH₃)
  • Hydrazine (N₂H₄)
  • Hydrogen Peroxide (H₂O₂)

Hydroxylamine’s unique properties, such as its ability to act as both a reducing and oxidizing agent, make it a valuable compound in various fields of research and industry.

Biological Activity

Hydroxylamine (NH₂OH) is an organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, potential therapeutic applications, and associated toxicological effects.

Overview of this compound

This compound is a nitrogen-containing compound that acts as a reducing agent and is involved in various biochemical processes. It is primarily known for its role as a precursor in the synthesis of amines and other nitrogenous compounds. Its biological activity is attributed to its ability to interact with various biological targets, including enzymes and cellular components.

Antibacterial Activity

Recent studies have highlighted the potential of this compound derivatives as effective antibacterial agents. For instance, research has shown that N-hydroxylamine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains such as Bacillus anthracis and Escherichia coli.

Case Study: Antibacterial Screening

In a study evaluating newly synthesized N-hydroxylamines, researchers determined the minimum inhibitory concentrations (MICs) against several bacterial strains. The results are summarized in Table 1:

CompoundBacterial StrainMIC (µg/mL)
M-HABacillus anthracis2.5
M-HAStaphylococcus aureus5.0
N-HA 1Pseudomonas aeruginosa10.0
N-HA 2Escherichia coli7.5

This table illustrates the varying potency of different this compound derivatives against clinically relevant bacterial strains .

The antibacterial activity of this compound is primarily attributed to its radical scavenging properties. Hydroxylamines inhibit bacterial ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in bacteria, by disrupting radical formation necessary for its function. This mechanism was validated through radical scavenging assays where hydroxylamines demonstrated significant inhibition of DPPH· radicals, indicating their capability to neutralize reactive species .

Therapeutic Applications

This compound and its derivatives have been explored for potential therapeutic applications beyond antibacterial activity. For example, trisubstituted hydroxylamines have been investigated as brain-penetrant inhibitors targeting epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). One compound showed an IC50 value of 7.2 nM against NSCLC cell lines harboring the EGFR L858R mutation, highlighting its potential as a lead compound in cancer therapy .

Toxicological Considerations

Despite its promising biological activities, this compound has been associated with certain toxic effects. Studies indicate that this compound can induce methemoglobinemia—a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport capacity. This effect is mediated through oxidative stress leading to glutathione depletion and formation of Heinz bodies in red blood cells .

Summary of Toxic Effects

Toxic EffectMechanism
MethemoglobinemiaFormation of methemoglobin
Glutathione DepletionIncreased oxidative stress
HemolysisDamage to red blood cells

These findings underscore the need for careful assessment of this compound's safety profile when considering its therapeutic use.

Q & A

Basic Research Questions

Q. How can hydroxylamine concentrations be accurately determined in aqueous solutions during experimental workflows?

  • Methodological Answer : Use UV-Vis spectrophotometry to quantify this compound by measuring absorbance at specific wavelengths (e.g., 260–280 nm). Calibrate with standard solutions and account for pH-dependent stability. For complex matrices, pair with derivatization agents like 4-nitrobenzaldehyde to enhance sensitivity .
  • Data Consideration : Validate linearity (R² > 0.99) across a concentration range (e.g., 0.1–10 mM). Include controls for potential interferents (e.g., metal ions).

Q. What factors influence this compound’s stability in biochemical assays, and how can decomposition be mitigated?

  • Methodological Answer : this compound decomposes under heat, light, or acidic conditions. Stabilize solutions by storing at 4°C in dark, neutral buffers (pH 6–8). Add chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation .
  • Experimental Design : Monitor stability via time-course spectrophotometry. For long-term studies, replenish solutions every 24 hours.

Q. What role does this compound play in the nitrogen cycle, and how can its intermediates be tracked in environmental samples?

  • Methodological Answer : this compound is a key intermediate in nitrification (NH2OH → NO₂⁻) and anammox processes. Use isotope tracing (¹⁵N-labeled NH2OH) coupled with GC-MS or ion chromatography to quantify pathway fluxes .
  • Validation : Cross-validate with microbial inhibition assays (e.g., allylthiourea to block ammonia oxidation).

Advanced Research Questions

Q. How do contradictions between experimental and computational kinetic models for this compound-mediated reactions arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from oversimplified computational assumptions (e.g., ignoring solvent effects or bifunctional catalysis). For example, in this compound-phenylacetate reactions, dual O/N catalysis lowers activation barriers (ΔG‡ ≈ 18 kcal/mol) but requires explicit solvent modeling (e.g., PCM/HF methods) .
  • Resolution Strategy : Compare ab initio calculations (B3LYP/6-311+G(2df,2p)) with experimental kinetics (DSC or isoperibolic calorimetry). Reconcile data by refining transition-state solvation parameters .

Q. What methodologies enable the safe handling of this compound in large-scale thermal decomposition studies?

  • Methodological Answer : Implement the QFS (Quick onset, Fair conversion, Smooth temperature) paradigm. Use adiabatic calorimetry to identify runaway thresholds (e.g., >50°C for 30%w solutions). Design reactors with pressure relief systems and inert gas purging .
  • Safety Protocol :

ParameterThreshold
Concentration<20%w for stable operation
Heating Rate≤2°C/min
Pressure Relief≥10 bar

Q. How can this compound’s dual role as a nucleophile and reductant be exploited in catalytic mechanisms?

  • Methodological Answer : In bifunctional catalysis, this compound’s O and N atoms participate in proton transfer. For example, in acyl transfer reactions, the oxygen donates a proton to stabilize intermediates, while the nitrogen attacks electrophilic centers. Characterize using kinetic isotope effects (KIEs) and DFT simulations .
  • Optimization : Screen solvents (e.g., water vs. DMSO) to modulate nucleophilicity. Use Hammett plots to correlate substituent effects with reaction rates.

Q. What advanced techniques are used to resolve this compound’s toxicity in cellular systems?

  • Methodological Answer : Employ metabolomics (LC-HRMS) to track NH2OH-induced oxidative stress markers (e.g., glutathione depletion). Pair with CRISPR-Cas9 knockouts (e.g., SOD1) to identify detoxification pathways. Validate via fluorescence probes (e.g., DCFH-DA for ROS) .
  • Dose-Response : Establish LD₅₀ in model organisms (e.g., zebrafish embryos) using OECD guidelines.

Methodological Best Practices

  • Data Contradiction Analysis : When experimental results conflict with literature, conduct sensitivity analyses (e.g., Monte Carlo simulations) to identify variable dependencies. Cross-reference with databases like NIST Chemistry WebBook for thermodynamic consistency.
  • Interdisciplinary Integration : Combine microbial genomics (e.g., nitrifier gene expression) with geochemical modeling to study this compound’s environmental fate .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.